molecular formula C24H29NO4 B2408612 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid CAS No. 1699536-35-0

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid

Cat. No.: B2408612
CAS No.: 1699536-35-0
M. Wt: 395.499
InChI Key: YPLZSXFEWOLCFY-UHFFFAOYSA-N
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Description

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid is a synthetic organic compound with the molecular formula C24H29NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers .

Chemical Reactions Analysis

Types of Reactions

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptide-based drugs.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.

    Medicinal Chemistry: Investigated for its potential use in the development of new therapeutic agents.

    Material Science: Utilized in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid is unique due to its specific structure, which includes an ethyl group and a heptanoic acid backbone. This structure provides distinct properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in specialized peptide synthesis applications .

Properties

IUPAC Name

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-5-6-15-22(23(26)27)25(4-2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLZSXFEWOLCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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